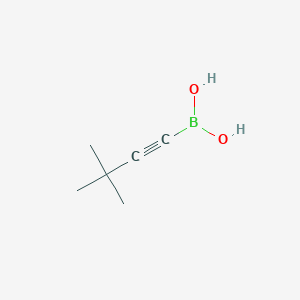
(3,3-Dimethylbut-1-yn-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethylbut-1-yn-1-yl)boronic acid is an organoboron compound with the molecular formula C6H11BO2. It is a derivative of boronic acid and features a boron atom bonded to a 3,3-dimethylbut-1-yn-1-yl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3,3-Dimethylbut-1-yn-1-yl)boronic acid can be synthesized through various methods. One common approach involves the reaction of 3,3-dimethylbut-1-yne with a boron-containing reagent such as boron trichloride or boron tribromide. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent, such as tetrahydrofuran. The reaction conditions often require low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and safety. The use of automated systems and advanced monitoring techniques ensures consistent product quality and minimizes the risk of hazardous incidents.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Dimethylbut-1-yn-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Alkanes or alkenes.
Substitution: Various substituted boronic acid derivatives.
Aplicaciones Científicas De Investigación
(3,3-Dimethylbut-1-yn-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new diagnostic tools.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (3,3-Dimethylbut-1-yn-1-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophile, transferring its organic group to a palladium catalyst. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately forming a new carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
(3,3-Dimethylbut-1-yn-1-yl)boronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its bulky 3,3-dimethylbut-1-yn-1-yl group provides steric hindrance, influencing the outcome of reactions and making it a valuable tool in synthetic chemistry.
Propiedades
Fórmula molecular |
C6H11BO2 |
|---|---|
Peso molecular |
125.96 g/mol |
Nombre IUPAC |
3,3-dimethylbut-1-ynylboronic acid |
InChI |
InChI=1S/C6H11BO2/c1-6(2,3)4-5-7(8)9/h8-9H,1-3H3 |
Clave InChI |
OOALWGMGOYDDQT-UHFFFAOYSA-N |
SMILES canónico |
B(C#CC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


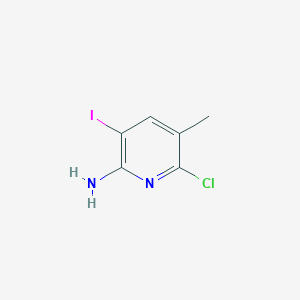
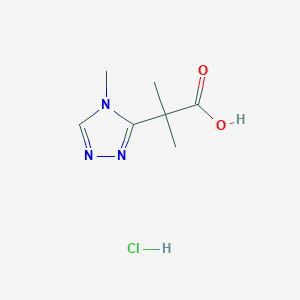
![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)

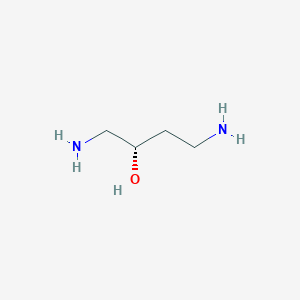
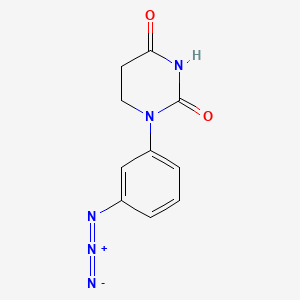
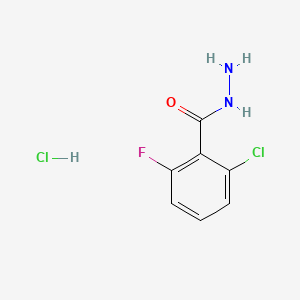
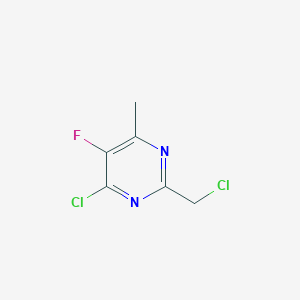
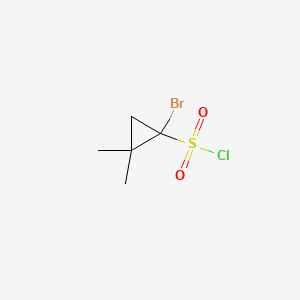
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one](/img/structure/B13465581.png)
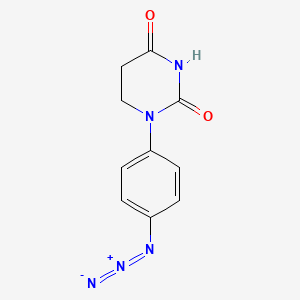
![Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)
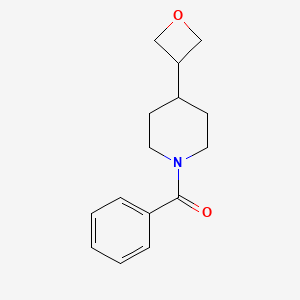
![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid](/img/structure/B13465611.png)
